molecular formula C19H13F2N7 B12366438 2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

Cat. No.: B12366438
M. Wt: 378.4 g/mol
InChI Key: JRWCBEOAFGHNNU-BNEYPBHNSA-N
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Description

2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline is a complex organic compound with a molecular formula of C19H13D2F2N7 This compound is notable for its unique structure, which includes a quinoline backbone, a triazolopyridazine ring, and a pyrazole moiety

Preparation Methods

The synthesis of 2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Quinoline Backbone: The quinoline ring is typically synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the Triazolopyridazine Ring: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring. Common reagents include hydrazine derivatives and nitriles.

    Attachment of the Pyrazole Moiety: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a 1,3-diketone.

    Deuteration and Fluorination: The final steps involve the introduction of deuterium and fluorine atoms. Deuteration can be achieved using deuterium gas or deuterated solvents, while fluorination typically involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazolopyridazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, with reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form various fused ring systems.

Scientific Research Applications

2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s fluorine atoms enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

2-Deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline can be compared with other similar compounds, such as:

    6-[Difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline: This compound lacks the deuterium atom, which may affect its stability and reactivity.

    6-[Difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]pyridine: This compound has a pyridine ring instead of a quinoline ring, which may alter its biological activity and binding properties.

    6-[Difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]benzene:

The uniqueness of this compound lies in its combination of deuterium and fluorine atoms, which enhance its chemical stability, reactivity, and potential biological activities.

Properties

Molecular Formula

C19H13F2N7

Molecular Weight

378.4 g/mol

IUPAC Name

2-deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline

InChI

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3/i8D

InChI Key

JRWCBEOAFGHNNU-BNEYPBHNSA-N

Isomeric SMILES

[2H]C1=NC2=C(C=C1)C=C(C=C2)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C)(F)F

Canonical SMILES

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2

Origin of Product

United States

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